molecular formula C19H29NO4 B13146918 Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate CAS No. 1527477-11-7

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate

Cat. No.: B13146918
CAS No.: 1527477-11-7
M. Wt: 335.4 g/mol
InChI Key: OJGKBIRRFPYKKZ-FUKCDUGKSA-N
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Description

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate is a synthetic organic compound characterized by its unique structure, which includes an ethyl carbonate group attached to a piperidine ring substituted with a 3-isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes or ketones.

    Introduction of the Isopropoxyphenyl Group: This step involves the substitution of a phenyl group with an isopropoxy group, which can be achieved using isopropyl alcohol and a suitable catalyst.

    Attachment of the Ethyl Carbonate Group: The final step involves the reaction of the piperidine derivative with ethyl chloroformate under basic conditions to form the ethyl carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Esters, amides.

Scientific Research Applications

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-isopropoxyphenyl)propanoate
  • 3-Isopropoxy-3-phenylpropyl chloride
  • Isopropoxy (phenyl)silane

Uniqueness

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate is unique due to its specific structural features, such as the combination of a piperidine ring with an isopropoxyphenyl group and an ethyl carbonate ester. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1527477-11-7

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

[(3S)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate

InChI

InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3/t15-,19?/m0/s1

InChI Key

OJGKBIRRFPYKKZ-FUKCDUGKSA-N

Isomeric SMILES

CCOC(=O)OC1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)OC(C)C

Canonical SMILES

CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C

Origin of Product

United States

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